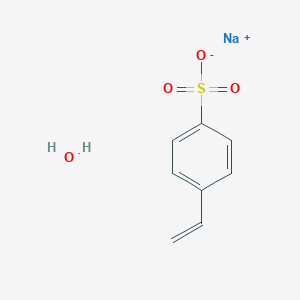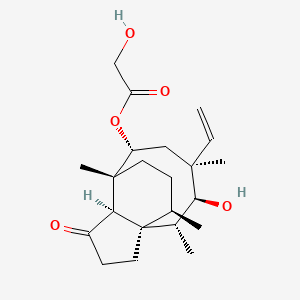
Pleuromulin, Antibiotic for Culture Media Use Only
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pleuromulin is a tricyclic diterpene antibiotic derived from the basidiomycete fungus Clitopilus passeckerianus. It is primarily used in culture media for its potent antibacterial properties. Pleuromulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, making it effective against a broad spectrum of pathogenic bacteria, including drug-resistant strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pleuromulin involves several steps, starting from the fungal metabolite pleuromutilin. The key steps include:
Oxidation: The oxidation of pleuromutilin to introduce functional groups necessary for further modifications.
Substitution Reactions: Various substitution reactions are employed to modify the pleuromutilin core, enhancing its antibacterial activity.
Hydrogenation: Hydrogenation reactions are used to reduce specific double bonds, stabilizing the molecule.
Industrial Production Methods: Industrial production of pleuromulin typically involves fermentation processes using Clitopilus passeckerianus. The fermentation broth is then subjected to extraction and purification processes to isolate pleuromulin in its active form .
Types of Reactions:
Oxidation: Pleuromulin undergoes oxidation reactions to introduce hydroxyl and carbonyl groups.
Reduction: Reduction reactions are used to convert double bonds into single bonds, enhancing stability.
Substitution: Substitution reactions are employed to introduce various functional groups, improving antibacterial efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substituting Agents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various pleuromulin derivatives with enhanced antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Pleuromulin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpene synthesis and modification.
Biology: Employed in studies of bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential use in treating drug-resistant bacterial infections.
Industry: Used in the development of new antibacterial agents and culture media formulations
Wirkmechanismus
Pleuromulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the formation of peptide bonds during protein synthesis, effectively halting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Retapamulin: Another pleuromutilin derivative used for topical bacterial infections.
Lefamulin: A semisynthetic pleuromutilin used for treating community-acquired bacterial pneumonia.
Tiamulin: Used in veterinary medicine for treating respiratory infections in animals.
Uniqueness: Pleuromulin is unique due to its specific binding to the peptidyl transferase center, which provides a distinct mechanism of action compared to other antibiotics. Its effectiveness against drug-resistant bacteria also sets it apart from many other antibacterial agents .
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,12R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXUHAJXRCCET-BKUNHTPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@@]([C@H]([C@@H]([C@@]13[C@H]2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
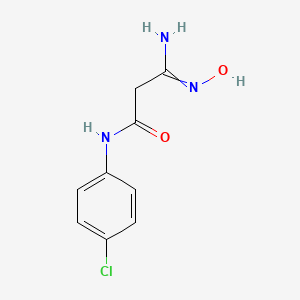
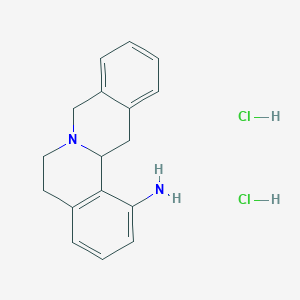
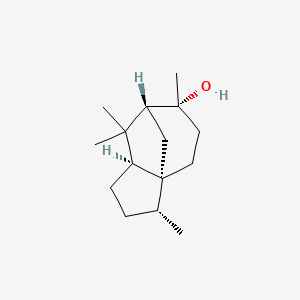
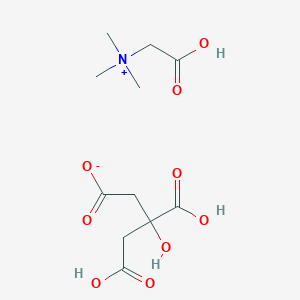
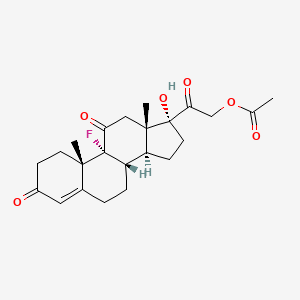
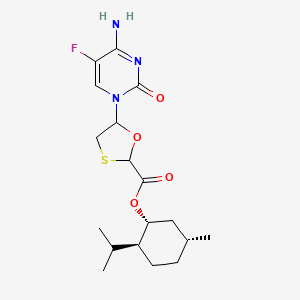
![(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B7945192.png)
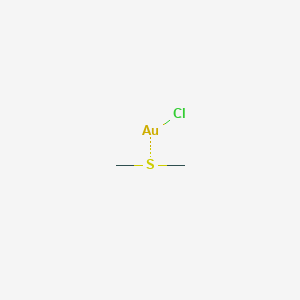
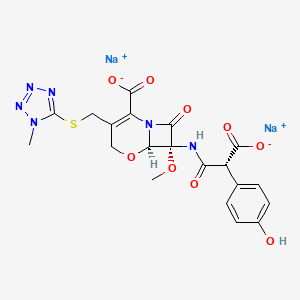
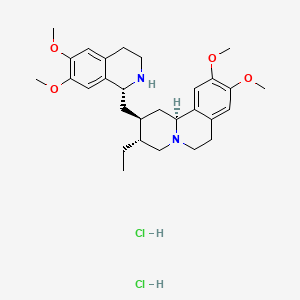
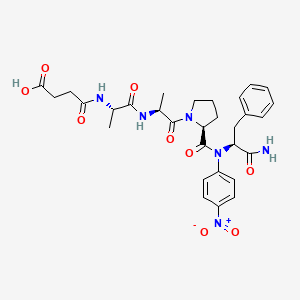
![copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B7945238.png)
![(2R)-4-amino-2-[(2-azaniumylacetyl)amino]-4-oxobutanoate](/img/structure/B7945239.png)
